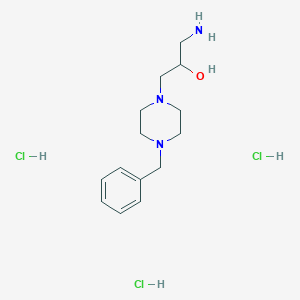![molecular formula C8H8BrN3O B1520986 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1000932-43-3](/img/structure/B1520986.png)
2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
The [1,2,4]triazolo[4,3-a]pyridin-3-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyridin-3-one ring fused with a [1,2,4]triazolo ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one compounds often involves the reaction of pyridinium tetrafluoroborates with other compounds under mild basic conditions .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including reactions with rhodium and palladium complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical, electrochemical, and semiconductor properties, have been studied .Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Antipsychotic Agents
Triazolo pyridinones, which include the compound , exhibit excellent anti-psychotic activity and are useful as anti-psychotic agents . They can be used in the treatment of psychotic conditions .
Tranquilizing Action
The compound has shown tranquilizing action in various animal tests . This makes it potentially useful in the development of tranquilizers.
Hypotensive Action
The compound has demonstrated hypotensive action , indicating its potential use in the treatment of high blood pressure.
Analgesic Action
The compound has shown analgesic action in various animal tests , suggesting its potential use in pain management.
Antidepressant
The compound has proven to be an antidepressant equivalent in effectiveness to imipramine but with fewer side effects . This makes it a promising candidate for the development of new antidepressants.
Safety and Hazards
Future Directions
Mechanism of Action
The mode of action of a compound depends on its chemical structure and the nature of its target. It can inhibit or activate the target, leading to changes in cellular functions .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .
The action of a compound can also be influenced by environmental factors such as temperature, pH, and the presence of other substances . These factors can affect the compound’s stability, solubility, and interaction with its target .
properties
IUPAC Name |
2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBWVRDLHOYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)








![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)